3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(1-(2-(1H-Indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a piperidine ring substituted by an indole-acetyl group. This structure integrates key pharmacophoric elements: the pyridopyrimidinone scaffold is associated with diverse biological activities (e.g., kinase inhibition, antimicrobial effects) , while the indole moiety is known for modulating receptor binding and pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(14-26-11-7-16-4-1-2-6-19(16)26)25-12-8-17(9-13-25)27-15-24-21-18(22(27)29)5-3-10-23-21/h1-7,10-11,15,17H,8-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPBFVMRUGFIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Piperidine Introduction: The acetylated indole is reacted with 4-piperidone under reductive amination conditions, often using sodium cyanoborohydride as the reducing agent.
Pyridopyrimidinone Formation: The final step involves the cyclization of the intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the pyridopyrimidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Functionalization of the Piperidin-4-yl Substituent
The piperidine moiety at position 3 is introduced via nucleophilic substitution or coupling reactions:
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N-Alkylation/Acylation :
Piperidin-4-amine reacts with acetyl chloride derivatives of indole to form the 2-(1H-indol-1-yl)acetyl-piperidine sidechain. For example, chiral (R)-2-(4-toluenesulfonyloxy)phenylacetic acid methylester alkylates piperidin-4-amine under basic conditions .
| Step | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1 | Piperidin-4-amine, 2-(1H-indol-1-yl)acetyl chloride, Et₃N, DCM, 0°C → RT | 1-(2-(1H-indol-1-yl)acetyl)piperidin-4-amine | 70–80% |
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Suzuki-Miyaura Coupling :
Palladium-catalyzed cross-coupling of halogenated pyridopyrimidinones with boronic acid derivatives of piperidine enables C–N bond formation .
Indole-Acetyl Group Modifications
The indole-acetyl substituent undergoes electrophilic substitutions or metabolic transformations:
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Electrophilic Aromatic Substitution :
The indole ring reacts with electrophiles (e.g., halogens, nitrating agents) at the C3 position. For instance, bromination of 1H-indole with NBS in DMF yields 3-bromoindole derivatives . -
Metabolic Glucuronidation :
In vivo, the indole nitrogen or acetyl group undergoes glucuronidation via UDP-glucuronosyltransferases, forming water-soluble conjugates .
Tautomerism and Reactivity of the Pyrimidinone Core
The 4(3H)-one group exhibits keto-enol tautomerism, influencing its reactivity:
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Keto Form : Reacts with electrophiles (e.g., alkylating agents) at the carbonyl oxygen.
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Enol Form : Participates in nucleophilic substitutions or metal coordination .
Stability and Degradation Pathways
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Acidic/Basic Hydrolysis : The pyrimidinone ring may undergo hydrolysis under extreme pH, yielding pyrimidine carboxylic acids.
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Oxidative Degradation : The indole moiety is susceptible to oxidation, forming hydroxylated or epoxidized products .
Key Synthetic Challenges
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research suggests that compounds similar to 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one may exhibit anticancer properties. Studies have indicated that indole derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, indole-based compounds have been shown to interact with various protein targets implicated in cancer progression, including kinases and transcription factors.
2. Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Indole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses. This makes them potential candidates for developing new anti-inflammatory drugs.
3. Neuroprotective Effects
Given the structural similarities with other neuroprotective agents, this compound could be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. Indole derivatives have been reported to enhance neurotrophic factors like brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.
Biological Evaluation
Case Studies
Several studies have evaluated the biological activities of related compounds:
- Study A: A recent investigation into the pharmacological profile of indole-piperidine hybrids found significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents.
- Study B: Another study demonstrated that similar compounds could effectively reduce inflammation in animal models of arthritis by downregulating inflammatory mediators.
Synthesis and Development
The synthesis of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions starting from readily available precursors. The synthetic routes often include:
- Formation of the Indole Acetyl Derivative: Acetylation of indole derivatives to introduce the acetyl group.
- Piperidine Ring Formation: Employing cyclization methods to form the piperidine ring.
- Pyrimidine Core Construction: Utilizing condensation reactions to build the pyrimidine structure.
Mechanism of Action
The mechanism of action of 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s pyrido[2,3-d]pyrimidin-4(3H)-one core is shared across multiple derivatives, with variations in substituents influencing activity and physicochemical properties:
Note: *Molecular weights estimated from molecular formulas where explicit data were unavailable.
Physicochemical and Pharmacokinetic Properties
- Solubility: Amino-substituted derivatives (e.g., 2-aminopyrido[2,3-d]pyrimidin-4(3H)-one) show higher aqueous solubility due to polar functional groups .
- Metabolic Stability : Piperidine-containing analogs (e.g., –3) may undergo cytochrome P450-mediated oxidation, whereas thiazole or thiophene substituents could alter metabolic pathways .
Research Findings and Discussion
- Structural-Activity Relationship (SAR): Indole vs. Thiophene: The indole moiety’s planar aromatic structure may improve DNA intercalation or kinase binding compared to thiophene’s smaller, less conjugated system . Electron-Withdrawing Groups: Chlorine or fluorine substituents (e.g., ) improve metabolic stability and membrane permeability .
Limitations :
- Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs.
- Synthetic yields for piperidine-linked derivatives (e.g., 43% in ) suggest challenges in side-chain functionalization .
Biological Activity
3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features an intricate structure composed of an indole moiety, a piperidine ring, and a pyrimidine scaffold. The synthesis typically involves multiple steps:
- Formation of Indole Moiety : Synthesized via Fischer indole synthesis.
- Acetylation : Indole derivative acetylated using acetic anhydride.
- Piperidine Ring Formation : Reaction with 4-piperidone under reductive amination conditions.
- Cyclization : Final cyclization to form the pyrimidine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. For instance, derivatives containing the indole structure have shown significant activity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT 116) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
| Compound B | HCT 116 | 5.0 | Cell cycle arrest at G2/M phase |
The apoptosis-inducing capabilities of these compounds are often linked to their ability to enhance caspase activity, leading to programmed cell death in malignant cells .
Antiviral Activity
The compound's structural analogs have demonstrated antiviral properties against viruses such as Herpes simplex and Polio Type I. These findings suggest that the compound may inhibit viral replication through interference with viral entry or replication processes .
Neuroprotective Effects
Research indicates potential neuroprotective effects of similar compounds, suggesting their utility in treating neurodegenerative diseases. The presence of the piperidine ring is hypothesized to enhance blood-brain barrier penetration, thereby facilitating central nervous system-targeted therapies .
Mechanistic Studies
Mechanistic studies have revealed that the compound may act by inhibiting specific kinases involved in cell proliferation and survival pathways. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
Case Studies
Several case studies have documented the efficacy of related compounds in preclinical models:
- Study on Breast Cancer : A study involving a derivative showed a significant reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values.
- Neuroprotection in Rodent Models : Another study demonstrated that treatment with a structurally similar compound resulted in improved cognitive function in rodent models of Alzheimer’s disease.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Conditions | References |
|---|---|---|
| Solvent | DMF, ethanol | |
| Temperature | 80–100°C (reflux) | |
| Catalyst | Pd(OAc)₂, ligand systems |
Basic: Which analytical techniques are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent connectivity (e.g., indole acetyl group at piperidine-N) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrido-pyrimidinone core and piperidine conformation .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm error) .
Q. Table 2: Key Structural Characterization Techniques
| Technique | Application | References |
|---|---|---|
| ¹H/¹³C NMR | Substituent connectivity | |
| X-ray | 3D geometry and stereochemistry | |
| HRMS | Molecular formula validation |
Advanced: How can derivatives be designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Functional group substitution : Replace the indole acetyl group with isoxazole, trifluoromethyl nicotinoyl, or adamantane moieties to modulate lipophilicity and target affinity .
- Bioisosteric replacements : Substitute pyrido-pyrimidinone with thieno-pyrimidinone to assess scaffold flexibility .
- Biological screening : Test derivatives against kinase panels (e.g., CDK4) or microbial strains to correlate structural changes with activity .
Q. Example Derivative Modifications :
- Kinase inhibitors : Trifluoromethyl groups enhance metabolic stability .
- Antimicrobial agents : Adamantane derivatives improve membrane penetration .
Advanced: What experimental strategies elucidate the mechanism of action in kinase inhibition?
Methodological Answer:
- In vitro kinase assays : Measure IC₅₀ values against CDK4, EGFR, or other kinases using ATP-competitive binding assays .
- Cellular assays : Use MTT or fluorescence-based proliferation assays in cancer cell lines (e.g., MCF-7, HepG2) to validate target engagement .
- Molecular docking : Model interactions with kinase ATP-binding pockets to predict binding modes (e.g., hydrogen bonding with pyrido-pyrimidinone core) .
Q. Key Findings from Analogous Compounds :
- Pyrido-pyrimidinones with trifluoromethyl substituents show 10–100 nM potency against CDK4 .
- Indole-containing derivatives exhibit dual kinase/phosphodiesterase inhibition .
Advanced: How should contradictory data in biological activity be resolved?
Methodological Answer:
- Replicate studies : Ensure consistency in assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal assays : Compare results from enzymatic (kinase) vs. cellular (proliferation) assays to distinguish direct vs. off-target effects .
- Structural validation : Re-examine compound purity and stability (e.g., hydrolytic degradation in DMSO) using LC-MS .
Q. Case Study :
- A derivative with a 5-methylisoxazole group showed high kinase inhibition but low cellular activity due to poor solubility. Solubility enhancement via PEGylation resolved the discrepancy .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Methodological Answer:
- Flow chemistry : Improve yield and reduce side reactions in acylation steps .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediates .
Advanced: How is conformational flexibility of the piperidine ring assessed?
Methodological Answer:
- Dynamic NMR : Analyze ring puckering and axial/equatorial preferences of substituents .
- Molecular dynamics simulations : Predict solvent-dependent conformational ensembles (e.g., chair vs. boat forms) .
- SAR correlation : Compare bioactivity of derivatives with locked conformations (e.g., bridged piperidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
